molecular formula C8H10BrNO B3031269 (4-Bromo-3,5-dimethylpyridin-2-yl)methanol CAS No. 220770-78-5

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol

Cat. No.: B3031269
CAS No.: 220770-78-5
M. Wt: 216.07 g/mol
InChI Key: QGIYYKAVFCPEGC-UHFFFAOYSA-N
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Description

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol is a pyridine derivative featuring a bromo substituent at the 4-position, methyl groups at the 3- and 5-positions, and a hydroxymethyl (-CH2OH) group at the 2-position (Figure 1). This compound serves as a critical building block in pharmaceutical synthesis and materials science due to its versatile reactivity and structural modularity .

Figure 1: Structure of this compound.

Properties

IUPAC Name

(4-bromo-3,5-dimethylpyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-3-10-7(4-11)6(2)8(5)9/h3,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIYYKAVFCPEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Br)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619372
Record name (4-Bromo-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220770-78-5
Record name (4-Bromo-3,5-dimethylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3,5-dimethylpyridin-2-yl)methanol typically involves the bromination of 3,5-dimethylpyridine followed by a reduction step. One common method is the bromination of 3,5-dimethylpyridine using bromine in the presence of a catalyst, such as iron or aluminum bromide, to yield 4-bromo-3,5-dimethylpyridine. This intermediate is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • (4-Bromo-3,5-dimethylpyridin-2-yl)methanol serves as a versatile intermediate in the synthesis of more complex organic molecules. Its bromine atom facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups.
Reaction Type Reagents Conditions Products
Nucleophilic SubstitutionAlkyl halidesBase (e.g., NaH)Alkylated pyridine derivatives
ReductionLiAlH4Anhydrous etherAlcohol derivatives
OxidationKMnO4Acidic mediumKetones or carboxylic acids

Biological Research

Potential Therapeutic Applications
Research indicates that this compound may exhibit biological activity relevant to drug development. Its structure suggests potential interactions with biological targets.

Case Study: CCR6 Modulation

A recent study explored the compound's ability to modulate CCR6 function, a receptor implicated in various diseases. The findings suggest that derivatives of this compound could lead to new therapeutic agents targeting conditions modulated by CCR6 .

Pharmaceutical Development

Drug Discovery
The compound is being investigated for its potential as a lead compound in drug discovery programs. Its unique structural features may contribute to the development of novel therapeutics with improved efficacy and selectivity.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A431 and A549. Mechanistic studies revealed that these compounds may induce apoptosis and inhibit key signaling pathways involved in cancer progression.

Industrial Applications

Use in Coatings and Textiles
The compound's properties make it suitable for applications in coatings and textile industries. It can act as a dispersant or dyeing agent due to its solubility and stability under various conditions.

Industry Application
CoatingsDispersant for pigments
TextilesDyeing agent for synthetic fibers

Mechanism of Action

The mechanism of action of (4-Bromo-3,5-dimethylpyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group allows for specific interactions with molecular targets, influencing the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs differ primarily in halogen substitution, heterocyclic core, or functional group arrangement. Key analogs include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula CAS Number Substituents Key Differences vs. Target Compound
(4-Bromo-3,5-dimethylpyridin-2-yl)methanol C8H9BrNO* Not Provided Br, 3,5-diMe, 2-CH2OH Reference compound
(4-Chloro-3,5-dimethylpyridin-2-yl)methanol C8H9ClNO 209526-98-7 Cl, 3,5-diMe, 2-CH2OH Bromine replaced with chlorine
(4-Fluoro-3,5-dimethylphenyl)methanol C9H11FO BD320077 F, 3,5-diMe, benzene-CH2OH Pyridine replaced with benzene; Br → F
(4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine) C8H9Br2N 220757-76-6 Br, 3,5-diMe, 2-CH2Br -CH2OH replaced with -CH2Br
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol C6H9BrN2O 94230-83-8 Br, 3,5-diMe, pyrazole, 1-CH2OH Pyridine replaced with pyrazole

*Molecular formula inferred from structural analysis.

Physicochemical Properties

  • Methanol vs. Bromomethyl: The hydroxymethyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, bromomethyl analogs (e.g., 4-Bromo-2-(bromomethyl)-3,5-dimethylpyridine) exhibit higher reactivity in alkylation reactions .
  • Heterocyclic Core : Pyridine derivatives generally exhibit higher thermal stability than pyrazole or benzene analogs due to aromatic nitrogen’s electron-withdrawing effects. For example, pyrazole-based analogs (e.g., compounds in ) show melting points of 129–161°C, influenced by sulfonamide and indole substituents .

Biological Activity

Overview

(4-Bromo-3,5-dimethylpyridin-2-yl)methanol, with the molecular formula C8_8H10_{10}BrNO, is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a bromine substituent and a hydroxymethyl group, which may influence its interactions with biological targets. Its synthesis typically involves bromination of 3,5-dimethylpyridine followed by reduction, making it accessible for various research applications in medicinal chemistry and biology .

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules, such as enzymes and receptors. The presence of the bromine atom can enhance the compound's reactivity and binding affinity due to its electronegative nature, while the hydroxymethyl group may facilitate hydrogen bonding interactions crucial for biological efficacy .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated effective inhibition of bacterial growth at micromolar concentrations, suggesting its potential as a lead compound in antibiotic development .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve modulation of key signaling pathways associated with cell survival and proliferation. Specifically, the compound may inhibit certain kinases involved in tumor growth .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been systematically studied to identify critical features contributing to its biological activity.

CompoundModificationBiological Activity
ANo modificationBaseline activity
BRemoval of BrDecreased potency
CHydroxymethyl to methoxyAltered activity profile

These studies highlight that both the bromine and hydroxymethyl groups are essential for maintaining the compound's biological effectiveness .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial effects of this compound against MRSA. Results showed an IC50_{50} value of approximately 1.5 µM, indicating strong antibacterial activity without significant cytotoxicity towards human cells .
  • Cancer Cell Apoptosis : In another investigation involving breast cancer cell lines, treatment with this compound led to a significant increase in apoptotic markers after 24 hours of exposure. Flow cytometry analysis revealed that around 70% of cells underwent apoptosis at a concentration of 5 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (4-Bromo-3,5-dimethylpyridin-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. For example, bromination of a pre-functionalized pyridine scaffold using reagents like NBS (N-bromosuccinimide) under controlled temperature (e.g., 0–25°C) ensures regioselectivity. Optimization involves adjusting solvent polarity (e.g., DMF or THF) and catalyst loading (e.g., Pd(PPh₃)₄) to improve yield .
  • Validation : Monitor reaction progress via TLC or LCMS (e.g., m/z 246 [M+H]+ as in related brominated pyridines) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituents on the pyridine ring (e.g., bromine-induced deshielding at C4, methyl groups at C3/C5).
  • LCMS-HRMS : Confirm molecular weight (exact mass ≈ 245.989 Da) and purity .
  • HPLC : Use reverse-phase columns (e.g., C18) with gradients (e.g., 0.1% formic acid in acetonitrile/water) to assess purity (retention time ~1–2 minutes under SQD-FA05 conditions) .

Q. How can impurities or byproducts be removed during purification?

  • Methodology :

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 10–50% ethyl acetate) to separate brominated isomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromine substituent in further functionalization?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for bromine displacement reactions (e.g., SNAr with amines).
  • Docking Studies : Predict steric/electronic effects of the 3,5-dimethyl groups on nucleophilic attack .
    • Validation : Cross-reference computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodology :

  • Multi-Technique Cross-Validation : Compare NMR-derived bond lengths/angles with single-crystal X-ray diffraction data (e.g., SHELXL refinement).
  • Dynamic NMR : Investigate conformational flexibility if crystallography shows static disorder .
    • Case Study : If LCMS indicates a dimer (m/z ~492), but XRD shows monomeric packing, assess solvent adducts or aggregation via DOSY NMR .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions at 40–60°C.
  • Kinetic Analysis : Monitor degradation via HPLC-MS and fit data to first-order kinetics to calculate half-lives .
    • Advanced Tools : Use Arrhenius equations to extrapolate stability under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Bromo-3,5-dimethylpyridin-2-yl)methanol
Reactant of Route 2
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(4-Bromo-3,5-dimethylpyridin-2-yl)methanol

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